

## Application Notes and Protocols: SR3335 in Liver Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SR3335** is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor alpha (ROR $\alpha$ ).[1][2][3][4][5] ROR $\alpha$  is a nuclear receptor that plays a crucial role in regulating various physiological processes, including development, inflammation, and metabolism.[6] In the liver, ROR $\alpha$  is a key regulator of glucose homeostasis, particularly through its control of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources.[1][4][6] **SR3335**, by inhibiting the constitutive activity of ROR $\alpha$ , has emerged as a valuable chemical probe to investigate the role of ROR $\alpha$  in liver metabolism and as a potential therapeutic agent for metabolic diseases such as type 2 diabetes.[1][2][4][6]

These application notes provide a comprehensive overview of the use of **SR3335** in studying liver metabolism, including its mechanism of action, effects on key metabolic pathways, and detailed protocols for in vitro and in vivo experiments.

## **Mechanism of Action**

**SR3335** functions as a selective inverse agonist for ROR $\alpha$ .[1][2][3][4][5] It directly binds to the ligand-binding domain of ROR $\alpha$ , leading to the suppression of its transcriptional activity.[1][4] This inhibition reduces the expression of ROR $\alpha$  target genes, including those encoding key enzymes in the hepatic gluconeogenesis pathway: Glucose-6-Phosphatase (G6Pase) and



Phosphoenolpyruvate Carboxykinase (PEPCK).[1][3][4][6] By downregulating these enzymes, **SR3335** effectively suppresses hepatic glucose production.[1][2][4][6]



Click to download full resolution via product page

## **Data Presentation**

**In Vitro Efficacy of SR3335** 

| Cell Line | Concentrati<br>on | Treatment<br>Duration | Target Gene                                            | Effect                             | Reference |
|-----------|-------------------|-----------------------|--------------------------------------------------------|------------------------------------|-----------|
| HepG2     | 5 μΜ              | Not Specified         | G6Pase<br>mRNA                                         | Suppression                        | [1][4]    |
| HepG2     | 5 μΜ              | Not Specified         | PEPCK<br>mRNA                                          | Suppression                        | [1][4]    |
| HepG2     | 5 μΜ              | Not Specified         | Full-length RORα, G6Pase promoter- luciferase reporter | Suppression<br>of<br>transcription | [1][4]    |



In Vivo Efficacy of SR3335 in a Diet-Induced Obesity

(DIO) Mouse Model

| Animal<br>Model | Dosage             | Administr<br>ation<br>Route | Treatmen<br>t Duration | Paramete<br>r                                          | Result                                                              | Referenc<br>e |
|-----------------|--------------------|-----------------------------|------------------------|--------------------------------------------------------|---------------------------------------------------------------------|---------------|
| DIO Mice        | 15 mg/kg<br>b.i.d. | Intraperiton<br>eal (ip)    | 6 days                 | Plasma Glucose Levels (during pyruvate tolerance test) | Significantl y lower at 15, 30, and 60 min post- pyruvate injection | [1][3]        |
| DIO Mice        | 15 mg/kg<br>b.i.d. | Intraperiton<br>eal (ip)    | 6 days                 | Hepatic<br>pepck<br>mRNA<br>expression                 | ~50%<br>decrease                                                    | [3]           |
| DIO Mice        | 15 mg/kg<br>b.i.d. | Intraperiton<br>eal (ip)    | 6 days                 | Hepatic<br>g6pase<br>mRNA<br>expression                | Not<br>significantl<br>y affected                                   | [3]           |
| DIO Mice        | 15 mg/kg<br>b.i.d. | Intraperiton<br>eal (ip)    | 6 days                 | Hepatic<br>nr1d1<br>(Rev-erbα)<br>mRNA<br>expression   | Repressed                                                           | [1][4]        |

# Experimental Protocols In Vitro Gene Expression Analysis in HepG2 Cells

Objective: To determine the effect of SR3335 on the mRNA expression of ROR $\alpha$  target genes involved in gluconeogenesis.

Materials:



- · HepG2 cells
- Cell culture medium (e.g., DMEM) with supplements
- SR3335 (stock solution in DMSO)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for G6Pase, PEPCK, and a housekeeping gene (e.g., GAPDH, cyclophilin)

#### Protocol:

- Cell Culture: Culture HepG2 cells in appropriate medium until they reach 70-80% confluency.
- Treatment: Treat the cells with 5 μM SR3335 or vehicle (DMSO) for a specified duration (e.g., 24 hours).
- RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative PCR (qPCR): Perform qPCR using primers for the target genes (G6Pase, PEPCK) and a housekeeping gene.
- Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in SR3335-treated cells compared to vehicle-treated cells.





Click to download full resolution via product page

## In Vivo Pyruvate Tolerance Test in Mice

Objective: To assess the effect of SR3335 on hepatic gluconeogenesis in vivo.

#### Materials:

- Diet-induced obese (DIO) mice
- SR3335
- Vehicle solution (e.g., corn oil)



- Pyruvate solution (sterile)
- Glucometer and test strips

#### Protocol:

- Acclimatization and Diet: Acclimatize DIO mice and maintain them on a high-fat diet.
- Treatment: Administer **SR3335** (15 mg/kg) or vehicle via intraperitoneal injection twice daily (b.i.d.) for 6 days.
- Fasting: After the final dose on day 6, fast the mice overnight (e.g., 16 hours).
- Baseline Glucose Measurement: Measure baseline blood glucose from the tail vein (time 0).
- Pyruvate Injection: Inject the mice intraperitoneally with pyruvate (e.g., 2 g/kg body weight).
- Post-Injection Glucose Measurements: Measure blood glucose at specific time points after the pyruvate injection (e.g., 15, 30, 60, 90, and 120 minutes).
- Data Analysis: Plot the blood glucose levels over time for both the SR3335-treated and vehicle-treated groups. Calculate the area under the curve (AUC) to quantify the glucose excursion.





Click to download full resolution via product page

## Conclusion

**SR3335** is a valuable pharmacological tool for elucidating the role of ROR $\alpha$  in hepatic glucose metabolism. Its ability to selectively inhibit ROR $\alpha$  and consequently suppress gluconeogenesis makes it an important compound for basic research and a promising lead for the development of novel therapeutics for type 2 diabetes. The protocols and data presented here provide a foundation for researchers to effectively utilize **SR3335** in their studies of liver metabolism.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of SR3335 (ML-176): a synthetic RORα selective inverse agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Identification of SR3335 (ML176): a Synthetic RORα Selective Inverse Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: SR3335 in Liver Metabolism Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682619#sr3335-applications-in-studying-liver-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com